Cas no 2408938-03-2 (rac-tert-butyl N-[(1R,3R)-3-hydroxy-7-oxaspiro[3.5]nonan-1-yl]carbamate)
![rac-tert-butyl N-[(1R,3R)-3-hydroxy-7-oxaspiro[3.5]nonan-1-yl]carbamate structure](https://ja.kuujia.com/scimg/cas/2408938-03-2x500.png)
rac-tert-butyl N-[(1R,3R)-3-hydroxy-7-oxaspiro[3.5]nonan-1-yl]carbamate 化学的及び物理的性質
名前と識別子
-
- rac-tert-butyl N-[(1R,3R)-3-hydroxy-7-oxaspiro[3.5]nonan-1-yl]carbamate
- 2408938-03-2
- EN300-6919468
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- インチ: 1S/C13H23NO4/c1-12(2,3)18-11(16)14-9-8-10(15)13(9)4-6-17-7-5-13/h9-10,15H,4-8H2,1-3H3,(H,14,16)/t9-,10-/m1/s1
- InChIKey: HMHYBCRJLNPUMK-NXEZZACHSA-N
- SMILES: O[C@@H]1C[C@H](C21CCOCC2)NC(=O)OC(C)(C)C
計算された属性
- 精确分子量: 257.16270821g/mol
- 同位素质量: 257.16270821g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 4
- 重原子数量: 18
- 回転可能化学結合数: 3
- 複雑さ: 317
- 共价键单元数量: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 67.8Ų
- XLogP3: 1
rac-tert-butyl N-[(1R,3R)-3-hydroxy-7-oxaspiro[3.5]nonan-1-yl]carbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6919468-2.5g |
rac-tert-butyl N-[(1R,3R)-3-hydroxy-7-oxaspiro[3.5]nonan-1-yl]carbamate |
2408938-03-2 | 95.0% | 2.5g |
$2351.0 | 2025-03-12 | |
Enamine | EN300-6919468-5.0g |
rac-tert-butyl N-[(1R,3R)-3-hydroxy-7-oxaspiro[3.5]nonan-1-yl]carbamate |
2408938-03-2 | 95.0% | 5.0g |
$3479.0 | 2025-03-12 | |
Enamine | EN300-6919468-1.0g |
rac-tert-butyl N-[(1R,3R)-3-hydroxy-7-oxaspiro[3.5]nonan-1-yl]carbamate |
2408938-03-2 | 95.0% | 1.0g |
$1200.0 | 2025-03-12 | |
Enamine | EN300-6919468-0.5g |
rac-tert-butyl N-[(1R,3R)-3-hydroxy-7-oxaspiro[3.5]nonan-1-yl]carbamate |
2408938-03-2 | 95.0% | 0.5g |
$1152.0 | 2025-03-12 | |
Enamine | EN300-6919468-0.05g |
rac-tert-butyl N-[(1R,3R)-3-hydroxy-7-oxaspiro[3.5]nonan-1-yl]carbamate |
2408938-03-2 | 95.0% | 0.05g |
$1008.0 | 2025-03-12 | |
Enamine | EN300-6919468-0.25g |
rac-tert-butyl N-[(1R,3R)-3-hydroxy-7-oxaspiro[3.5]nonan-1-yl]carbamate |
2408938-03-2 | 95.0% | 0.25g |
$1104.0 | 2025-03-12 | |
Enamine | EN300-6919468-10.0g |
rac-tert-butyl N-[(1R,3R)-3-hydroxy-7-oxaspiro[3.5]nonan-1-yl]carbamate |
2408938-03-2 | 95.0% | 10.0g |
$5159.0 | 2025-03-12 | |
Enamine | EN300-6919468-0.1g |
rac-tert-butyl N-[(1R,3R)-3-hydroxy-7-oxaspiro[3.5]nonan-1-yl]carbamate |
2408938-03-2 | 95.0% | 0.1g |
$1056.0 | 2025-03-12 |
rac-tert-butyl N-[(1R,3R)-3-hydroxy-7-oxaspiro[3.5]nonan-1-yl]carbamate 関連文献
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
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Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
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6. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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Wenwen Chai,Fan Yang,Weihao Yin,Shunzhang You,Ke Wang,Wenkai Ye,Yichuan Rui,Bohejin Tang Dalton Trans., 2019,48, 1906-1914
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8. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
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Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
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Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229
rac-tert-butyl N-[(1R,3R)-3-hydroxy-7-oxaspiro[3.5]nonan-1-yl]carbamateに関する追加情報
Professional Introduction to Rac-Tert-Butyl N-[(1R,3R)-3-Hydroxy-7-Oxaspiro[3.5]Nonan-1-yl]Carbamate (CAS No 2408938-03-2)
Rac-Tert-butyl N-[(1R,3R)-3-hydroxy-7-oxaspiro[3.5]nonan-1-yl]carbamate, a compound with the CAS number 2408938-03-2, represents a significant advancement in the field of pharmaceutical chemistry and biochemistry. This compound has garnered considerable attention due to its unique structural properties and potential applications in drug development. The intricate molecular framework of this compound, characterized by a spirocyclic structure and multiple stereocenters, makes it a promising candidate for further investigation in medicinal chemistry.
The molecular structure of Rac-Tert-butyl N-[(1R,3R)-3-hydroxy-7-oxaspiro[3.5]nonan-1-yl]carbamate consists of a spirocyclic oxane ring linked to a nonane chain, featuring two stereocenters at the 1R and 3R positions. This configuration imparts a high degree of stereochemical complexity, which is often exploited in the design of biologically active molecules. The presence of a hydroxyl group at the 3-position and a carbamate moiety at the 1-position further enhances its potential as a pharmacophore.
In recent years, there has been growing interest in spirocyclic compounds due to their unique physicochemical properties and biological activities. Spirocycles are known for their rigidity and stability, which can contribute to higher binding affinities and improved pharmacokinetic profiles. The specific spirocyclic core of Rac-Tert-butyl N-[(1R,3R)-3-hydroxy-7-oxaspiro[3.5]nonan-1-yl]carbamate has been investigated for its potential role in modulating various biological pathways.
One of the most compelling aspects of this compound is its potential application in the development of enzyme inhibitors. The stereochemical environment provided by the spirocyclic structure can be leveraged to selectively interact with specific enzymatic targets. For instance, studies have shown that similar spirocyclic compounds can exhibit inhibitory activity against various hydrolases and oxidoreductases. The hydroxyl group at the 3-position may serve as a hydrogen bond acceptor or participate in hydrophobic interactions, further enhancing binding affinity.
Additionally, the carbamate moiety present in Rac-Tert-butyl N-[(1R,3R)-3-hydroxy-7-oxaspiro[3.5]nonan-1-yl]carbamate is a common pharmacophore in drug design due to its ability to form hydrogen bonds with polar residues in proteins. This feature makes it particularly useful for developing small molecule inhibitors that target protein-protein interactions or enzyme active sites. The tert-butyl group attached to the carbamate nitrogen provides additional steric bulk, which can be used to fine-tune binding interactions and improve selectivity.
Recent research has also explored the synthetic pathways for constructing spirocyclic compounds like Rac-Tert-butyl N-[(1R,3R)-3-hydroxy-7-oxaspiro[3.5]nonan-1-yl]carbamate. Advances in organic synthesis have enabled the efficient preparation of complex spirocycles through ring-closure reactions and stereoselective transformations. These synthetic methodologies have opened up new possibilities for generating novel scaffolds with tailored biological activities.
The potential therapeutic applications of this compound are vast and span across multiple disease areas. For instance, it has been hypothesized that Rac-Tert-butyl N-[(1R,3R)-3-hydroxy-7-oxaspiro[3.5]nonan-1-yl]carbamate could be developed into an anti-inflammatory agent by modulating key inflammatory pathways. In addition, its structural features may make it suitable for treating neurological disorders or cancer by interacting with specific targets involved in these diseases.
In conclusion, Rac-Tert-butyl N-[(1R,3R)-3-hydroxy-[em]7-oxaspiro [3.5]nonan-[em]-1-yl]carbamate (CAS No 2408938-03-) is a structurally complex and biologically potent compound with significant potential in pharmaceutical research and development. Its unique spirocyclic core and functional groups make it an attractive candidate for further exploration as an enzyme inhibitor or therapeutic agent. As synthetic chemistry continues to evolve, new opportunities will arise for harnessing the full therapeutic potential of this remarkable molecule.
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